molecular formula C7H16ClNO B1271912 Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride CAS No. 28250-45-5

Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride

Cat. No. B1271912
CAS RN: 28250-45-5
M. Wt: 165.66 g/mol
InChI Key: ORPKUPNVXFLMRG-UOERWJHTSA-N
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Description

Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride is a compound that falls within the category of cyclohexylamines, which are of significant interest in the pharmaceutical and agrochemical industries due to their presence in various bioactive molecules. Cyclohexylamines and their derivatives have been synthesized through various methods and have been studied for their potential applications in medicinal chemistry, including as antidotes for anticholinesterase poisoning and as psychotropic agents .

Synthesis Analysis

The synthesis of cyclohexylamine derivatives often involves the use of readily available starting materials and aims for high diastereoselectivity. For instance, trans-2-substituted cyclopropylamines have been synthesized from α-chloroaldehydes using a zinc homoenolate intermediate, followed by ring closure . Similarly, trans-2-aminocyclohexanols have been prepared by treating trans-2-acetamidocyclohexanols with thionyl chloride, followed by hydrolysis . Diastereomeric 2-(phenylhydroxymethyl)cyclohexylamines have been synthesized by reducing 2-benzoylcyclohexylamines with sodium borohydride or lithium aluminium hydride, depending on the desired diastereomer .

Molecular Structure Analysis

The molecular structure of cyclohexylamine derivatives can be complex, with various isomers and conformations possible. X-ray diffraction techniques have been used to determine the crystal structure of such compounds, revealing details such as the conformation of the cyclohexene moiety and the positions of substituent groups . The crystal structure analysis can provide insights into the compound's potential interactions with biological targets and its overall stability.

Chemical Reactions Analysis

Cyclohexylamine derivatives can undergo a range of chemical reactions, transforming into various other compounds with potential biological activity. For example, 2-aminocyclohexanols have been converted into aminoethyl phenylcyclopentanecarboxylate hydrochlorides, which have shown protective effectiveness against anticholinesterase poisoning . The γ-amino alcohols derived from cyclohexylamines have been used to synthesize tetrahydro-1,3-oxazin-2-ones and -2-thiones, as well as 4,5-dihydro-6H-1,3-oxazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexylamine derivatives, such as solubility, stability, and reactivity, are crucial for their application in medicinal chemistry. The synthesis of N-methyl and N,N-dimethyl derivatives of cyclohexylamines has been reported, with characterization by NMR spectroscopy revealing details such as magnetic nonequivalence of the methyl groups under certain conditions . These properties can affect the pharmacokinetics and pharmacodynamics of the compounds when used as drugs or agrochemicals.

Scientific Research Applications

Metabolism and Biological Interactions

  • Metabolites in Various Species : Renwick and Williams (1972) studied the metabolites of cyclohexylamine, including trans-2-hydroxymethyl-1-cyclohexylamine, in humans and animals. They found that cyclohexylamine is largely excreted unchanged in humans, rats, and guinea pigs, with different metabolites produced in various species, indicating its distinct metabolic pathways in different organisms (Renwick & Williams, 1972).

Synthesis and Chemical Properties

  • Synthesis and Conformations : Bernáth et al. (1979) explored the synthesis of different stereoisomeric compounds, including trans-2-hydroxymethyl-1-cyclohexylamine. This study highlighted the chemical versatility and potential applications of this compound in synthetic chemistry (Bernáth et al., 1979).

  • Conformational Analysis in Chemistry : Kivelä et al. (2005) conducted a study on the conformational analysis of saturated 3,1,2-Benzoxazaphosphinine 2-Oxides, utilizing trans-2-hydroxymethyl-1-cyclohexylamine. This work provides insights into the structural and conformational aspects of such compounds, contributing to the understanding of their chemical behavior (Kivelä et al., 2005).

  • Platinum Complexes and DNA Interactions : Silverman et al. (2002) investigated a platinum complex containing cyclohexylamine, demonstrating its binding to DNA. This research indicates the potential of trans-2-hydroxymethyl-1-cyclohexylamine derivatives in the field of medicinal chemistry, particularly in drug-DNA interactions (Silverman et al., 2002).

Biological Effects and Applications

  • Antitumor Activity of Platinum Complexes : Noji et al. (1981) explored the antitumor activity of platinum(II) complexes with 1,2-cyclohexanediamine and 2-(aminomethyl)cyclohexylamine isomers. This research suggests the importance of stereochemistry in the efficacy of such drugs, potentially including trans-2-hydroxymethyl-1-cyclohexylamine derivatives (Noji et al., 1981).

  • Stereochemistry in Medicinal Chemistry : Guantieri et al. (1978) investigated the interaction of dichlorobis(cycloalkylamine)platinum(II) complexes with DNA, highlighting the role of stereochemistry in these interactions. This study underscores the relevance of compounds like trans-2-hydroxymethyl-1-cyclohexylamine in understanding drug-DNA interactions (Guantieri et al., 1978).

properties

IUPAC Name

[(1R,2R)-2-aminocyclohexyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPKUPNVXFLMRG-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride

CAS RN

28250-45-5
Record name rac-[(1R,2R)-2-aminocyclohexyl]methanol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride
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Reactant of Route 6
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Citations

For This Compound
1
Citations
GV De Lucca, UT Kim, BJ Vargo… - Journal of medicinal …, 2005 - ACS Publications
… 26586) and (±)-trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride (catalog no.26587) available from Acros Organics. The 3-aminocyclohexanecarboxylic acid (catalog no. 26587) …
Number of citations: 70 pubs.acs.org

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